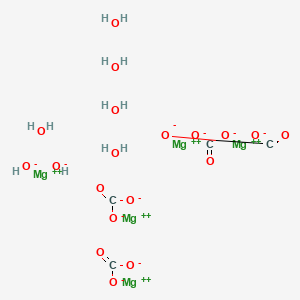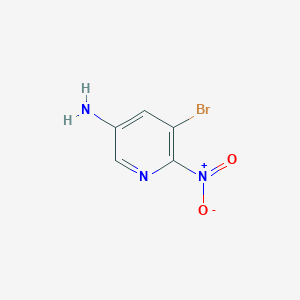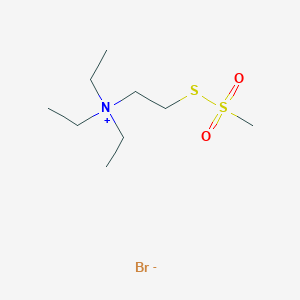![molecular formula C7H6BrN3O B15338490 5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol](/img/structure/B15338490.png)
5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of bromine and methyl groups in its structure further enhances its reactivity and potential for functionalization.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-3-methylpyrazine with imidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Substitution Reactions:
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered electronic properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide can yield alkoxy derivatives, while oxidation can produce hydroxylated or carbonyl-containing compounds.
Applications De Recherche Scientifique
5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol has several applications in scientific research:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: The compound can be used as a probe to study enzyme interactions and other biochemical processes.
Mécanisme D'action
The mechanism by which 5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol exerts its effects involves its interaction with specific molecular targets. The bromine and methyl groups in its structure can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its binding to biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
5-Bromo-6-methylimidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Methylimidazo[1,2-a]pyrazin-8-ol:
5-Bromoimidazo[1,2-a]pyrazin-8-ol: Lacks the methyl group, which influences its electronic properties and reactivity.
Uniqueness: 5-Bromo-6-methylimidazo[1,2-a]pyrazin-8-ol is unique due to the presence of both bromine and methyl groups, which confer distinct reactivity and potential for functionalization. This makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H6BrN3O |
|---|---|
Poids moléculaire |
228.05 g/mol |
Nom IUPAC |
5-bromo-6-methyl-7H-imidazo[1,2-a]pyrazin-8-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)11-3-2-9-6(11)7(12)10-4/h2-3H,1H3,(H,10,12) |
Clé InChI |
IHLGNHANZVFAHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C=CN=C2C(=O)N1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![2-[4-(3-Azetidinyl)phenyl]pyridine Hydrochloride](/img/structure/B15338494.png)
